ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Xanthene Moiety: The xanthene moiety is introduced through a nucleophilic substitution reaction, where the xanthene derivative reacts with the thiophene ring under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:
Properties
Molecular Formula |
C23H21NO4S |
---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21NO4S/c1-4-27-23(26)19-13(2)14(3)29-22(19)24-21(25)20-15-9-5-7-11-17(15)28-18-12-8-6-10-16(18)20/h5-12,20H,4H2,1-3H3,(H,24,25) |
InChI Key |
IQMGZDDJGSZYNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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